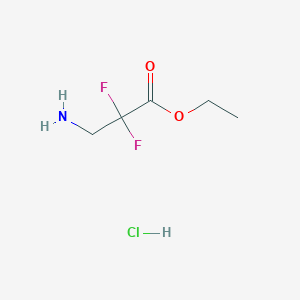

Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 3-amino-2,2-difluoropropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO2.ClH/c1-2-10-4(9)5(6,7)3-8;/h2-3,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRVBXSWRFLJRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CN)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678787 | |

| Record name | Ethyl 3-amino-2,2-difluoropropanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541547-37-9, 1263284-04-3 | |

| Record name | Ethyl 3-amino-2,2-difluoropropanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-amino-2,2-difluoropropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 3-amino-2,2-difluoropropanoate hydrochloride properties

An In-depth Technical Guide to Ethyl 3-amino-2,2-difluoropropanoate Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a specialized chemical intermediate that has garnered significant attention in the field of medicinal chemistry. As a fluorinated analogue of the β-alanine ethyl ester, it serves as a critical building block for introducing the unique physicochemical properties of fluorine into drug candidates. The incorporation of fluorine atoms, particularly the gem-difluoro motif (CF2), is a well-established strategy to modulate a molecule's metabolic stability, bioavailability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive overview of the compound's properties, synthesis, applications, and handling protocols, designed to equip researchers with the practical knowledge required for its effective use in drug discovery and development programs.

Physicochemical and Structural Properties

This compound is the salt form of the corresponding free base. The hydrochloride salt enhances stability and simplifies handling compared to the free amine. Its core structure features a gem-difluoro group adjacent to an ester carbonyl, a modification that significantly impacts the molecule's electronic properties and conformational preferences.

A summary of its key properties is presented below. Note that some data pertains to the free base, as is common in chemical databases.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3][4] |

| Synonyms | Ethyl 2,2-difluoro-3-amino-propanoate hydrochloride | [5] |

| CAS Number | 1263284-04-3 | [3][4] |

| Alternate CAS | 541547-37-9 (Likely free base) | [5] |

| Molecular Formula | C₅H₁₀ClF₂NO₂ | [3] |

| Molecular Weight | 189.59 g/mol | [3] |

| Monoisotopic Mass | 153.06013 Da (Free Base) | [6] |

| Appearance | Data not available; typically a solid. | |

| Boiling Point | 195 °C (Free Base) | [5] |

| Density | 1.185 g/cm³ (Free Base) | [5] |

| Flash Point | 72 °C (Free Base) | [5] |

| Predicted XlogP | -0.2 (Free Base) | [6] |

| SMILES | CCOC(=O)C(CN)(F)F | [6] |

| InChIKey | QMBGDVNODKCBRZ-UHFFFAOYSA-N (Free Base) | [6] |

Synthesis and Purification

The synthesis of α,α-difluoro-β-amino esters like Ethyl 3-amino-2,2-difluoropropanoate is most effectively achieved through a Reformatsky-type reaction.[7] This approach involves the reaction of an imine (or a precursor) with the zinc enolate derived from ethyl bromodifluoroacetate. This method provides a reliable pathway to the target compound, with opportunities to control selectivity between the desired amino ester and a potential side-product, the β-lactam.

Synthesis Workflow Diagram

The following diagram illustrates the general synthetic pathway.

Caption: General synthesis pathway for Ethyl 3-amino-2,2-difluoropropanoate HCl.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the synthesis of α,α-difluoro-β-amino esters.[7]

Objective: To synthesize Ethyl 3-amino-2,2-difluoropropanoate from a suitable protected imine precursor via a Reformatsky reaction.

Materials:

-

N-protected imine (e.g., N-benzhydryl or N-p-methoxybenzyl imine)

-

Ethyl bromodifluoroacetate

-

Activated Zinc powder

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

-

Hydrochloric acid (e.g., 2M solution in diethyl ether)

Procedure:

-

Reactor Setup: A three-necked, flame-dried round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is maintained under an inert atmosphere of nitrogen throughout the reaction.

-

Zinc Activation (if necessary): Zinc powder is activated by stirring with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and then dried under vacuum.

-

Reaction Initiation: Activated zinc powder and anhydrous THF are added to the flask. A solution of ethyl bromodifluoroacetate and the chosen imine in THF is added dropwise to the zinc suspension.

-

Causality: The zinc reacts with the carbon-bromine bond of ethyl bromodifluoroacetate to form the organozinc intermediate (Reformatsky reagent). This reagent is a zinc enolate, which is nucleophilic enough to attack the imine carbon.

-

-

Reaction Progression: The reaction mixture is gently heated (e.g., to 40-50 °C) and stirred for several hours until TLC or LC-MS analysis indicates the consumption of the starting materials.

-

Insight: The choice of solvent and temperature is critical. In some systems, lower temperatures and certain additives can favor the formation of β-lactams; however, standard conditions for this reaction typically yield the desired β-amino ester.

-

-

Quenching and Workup: The reaction is cooled to room temperature and then quenched by the slow addition of a saturated aqueous NH₄Cl solution. The resulting mixture is transferred to a separatory funnel.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude residue (the N-protected amino ester) is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Deprotection and Salt Formation: The purified, N-protected ester is deprotected (e.g., via hydrogenolysis for a benzyl group). The resulting free amine is dissolved in a minimal amount of anhydrous diethyl ether and cooled in an ice bath. A solution of HCl in diethyl ether is added dropwise until precipitation is complete. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as a solid.

Applications in Drug Development

The primary value of this compound lies in its function as a versatile scaffold. The gem-difluoromethylene group is a bioisostere of a carbonyl group, an ether oxygen, or a methylene group, but with profoundly different electronic properties.

-

Metabolic Blocking: The C-F bond is exceptionally strong, making the CF₂ group resistant to metabolic oxidation. Placing this moiety at a position that is otherwise susceptible to enzymatic degradation (e.g., by cytochrome P450 enzymes) can significantly increase a drug's half-life.

-

Modulation of pKa: The strongly electron-withdrawing nature of the two fluorine atoms lowers the pKa of the adjacent primary amine. This can alter the ionization state of the molecule at physiological pH, which in turn affects its solubility, cell permeability, and ability to interact with protein targets.

-

Conformational Control: The steric bulk and electrostatic properties of the CF₂ group can lock the molecule into a specific, biologically active conformation, potentially increasing its binding affinity and selectivity for its target.

-

Fluorinated Peptidomimetics: As a fluorinated β-amino acid derivative, this compound is an ideal starting material for synthesizing peptidomimetics with enhanced stability against proteases.

Analytical Characterization

The identity and purity of the synthesized compound must be rigorously confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the ethyl group (a triplet and a quartet), and the two methylene groups (CH₂-N and CF₂-CH₂).

-

¹⁹F NMR is crucial and will typically show a triplet for the two equivalent fluorine atoms, coupled to the adjacent CH₂ protons.

-

¹³C NMR will show the characteristic CF₂ carbon signal, which will be a triplet due to C-F coupling.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will confirm the molecular weight of the free base. Predicted m/z for the [M+H]⁺ adduct is 154.06741.[6]

-

High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC with UV detection.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related fluorinated amino esters and hydrochloride salts indicate a consistent hazard profile.[8][9]

Hazards:

-

Causes serious eye irritation or damage (H318/H319).[8]

-

May be harmful if swallowed, inhaled, or absorbed through the skin.

Protocol for Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.[10][11]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[11]

-

Exposure Avoidance: Avoid all personal contact, including inhalation and contact with skin and eyes.[9] After handling, wash hands thoroughly with soap and water.

-

Spill Response: In case of a spill, clean up immediately using an inert absorbent material. Avoid generating dust. Place waste in a suitable, labeled container for disposal.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[9] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[11]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11]

-

Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[8]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[11]

-

References

-

Chemsrc. (2025). Ethyl-3-amino-2-methylpropanoat | CAS#:22560-81-2. Retrieved from [Link]

-

Chemsrc. (2025). Ethyl 3-amino-2,2-dimethylpropanoate | CAS#:59193-77-0. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). 1263284-04-3 | this compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C5H9F2NO2). Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). The simple and selective synthesis of 3-amino-2,2-difluorocarboxylic esters and difluoro-b-lactams using. Retrieved from [Link]

-

ResearchGate. (2025). A practical synthesis of 2,2-difluoro-3-amino-propanoic acid (α,α-difluoro-β-alanine) | Request PDF. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 3-amino-3-(2-fluorophenyl)-2-propenoate. Retrieved from [Link]

-

ChemBK. (2024). ethyl 3-amino-2,2-difluoropropanoate. Retrieved from [Link]

-

LookChem. (n.d.). Mthis compound 428452-50-0 wiki. Retrieved from [Link]

-

PubChem. (n.d.). Crystalline form of triethylenetetramine tetrahydrochloride and its pharmaceutical use - Patent US-10988436-B2. Retrieved from [Link]

-

PubChem. (n.d.). Process for the preparation of 3,3-dimethylbutanal - Patent US-7348459-B2. Retrieved from [Link]

-

PubChem. (n.d.). Solid Forms and Formulations of Imidazopyrazine Compound - Patent US-2017029428-A1. Retrieved from [Link]

- Google Patents. (n.d.). US10988436B2 - Crystalline form of triethylenetetramine tetrahydrochloride and its pharmaceutical use.

- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

-

PubMed. (2020). Applications of fluorine-containing amino acids for drug design. Retrieved from [Link]

-

Redox. (2022). Safety Data Sheet Ethyl 3-ethoxypropionate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2,2-difluoropropanoate | C5H8F2O2 | CID 2761188. Retrieved from [Link]

Sources

- 1. cas 541547-37-9|| where to buy this compound [english.chemenu.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1263284-04-3 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 4. This compound | 1263284-04-3 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. PubChemLite - this compound (C5H9F2NO2) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Guide to the Structural Elucidation of Ethyl 3-amino-2,2-difluoropropanoate Hydrochloride

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, bioavailability, and binding affinity.[1][2][3] Ethyl 3-amino-2,2-difluoropropanoate hydrochloride is a key building block in this field, valued for its unique structural features, including a stereochemically important aminopropyl backbone and a gem-difluoro group.[4] This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound. We move beyond rote procedures to explain the causal-driven strategies behind the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and validated methodology for characterizing fluorinated synthons.

Introduction: The Significance of a Fluorinated Amino Ester

This compound serves as a versatile intermediate in the synthesis of complex fluorinated molecules, including pharmaceuticals and agrochemicals.[1][2] The gem-difluoromethylene (CF₂) group is a particularly valuable motif, acting as a non-hydrolyzable mimic of a carbonyl or ester group, thereby improving pharmacokinetic properties.[4][5][6]

The structural confirmation of this molecule presents a unique analytical challenge. The presence of the gem-difluoro group necessitates specialized NMR techniques, while the hydrochloride salt form significantly influences the spectral characteristics of the amino group. A successful elucidation, therefore, depends not on a single technique, but on the logical integration of data from orthogonal analytical methods. This guide outlines a self-validating workflow designed to provide unambiguous structural confirmation.

The Integrated Analytical Workflow

A robust analytical strategy relies on converging evidence from multiple techniques. Each method provides a unique piece of the structural puzzle, and their collective data should paint a single, consistent picture of the molecule.

Figure 1: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Connectivity

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For a fluorinated compound, a multi-nuclear approach is essential. The natural 100% abundance and high gyromagnetic ratio of the ¹⁹F nucleus make it an exceptionally sensitive probe.[7][8]

Causality Behind Solvent Choice: The choice of NMR solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over deuterium oxide (D₂O). In D₂O, the acidic protons of the ammonium group (-NH₃⁺) would rapidly exchange with deuterium, causing their signal to broaden and disappear. In DMSO-d₆, these protons are retained, allowing for their observation and confirmation of the salt form.

¹⁹F NMR Spectroscopy

This is the primary experiment to confirm the presence and environment of the fluorine atoms.

-

Expected Data: A single signal is expected for the two equivalent fluorine atoms of the CF₂ group. Due to coupling with the two adjacent protons of the CH₂ group, this signal should appear as a triplet.

-

Significance: The large chemical shift range of ¹⁹F NMR makes it highly sensitive to the local electronic environment.[7][8] The observed chemical shift provides a key fingerprint for the gem-difluoro moiety.

¹H NMR Spectroscopy

This spectrum reveals the number, environment, and connectivity of protons.

-

Expected Data:

-

-CH₃ (Ethyl): A triplet around 1.2-1.4 ppm, coupled to the -OCH₂- group.

-

-OCH₂- (Ethyl): A quartet around 4.2-4.4 ppm, coupled to the -CH₃ group.

-

-CH₂N-: A triplet around 3.5-3.8 ppm. This signal is crucial, as it will be split by the two adjacent fluorine atoms (²JHF coupling) and the protons of the -NH₃⁺ group.

-

-NH₃⁺: A broad singlet around 8.5-9.5 ppm (in DMSO-d₆). Its broadness is due to quadrupolar coupling with the nitrogen atom and potential hydrogen bonding.

-

-

Causality of Coupling: The observation of H-F coupling is definitive proof of the proximity between the methylene and difluoro groups. The magnitude of this coupling constant provides further structural validation.

¹³C NMR Spectroscopy

This spectrum identifies all unique carbon environments.

-

Expected Data:

-

-CH₃ (Ethyl): A signal around 14 ppm.

-

-OCH₂- (Ethyl): A signal around 63 ppm.

-

-CH₂N-: A signal around 45-50 ppm, which will appear as a triplet due to coupling with the two adjacent fluorine atoms (²JCF).

-

-CF₂-: A signal around 115-120 ppm. This is the most characteristic signal and will appear as a triplet due to one-bond coupling to the two fluorine atoms (¹JCF), which is typically a very large coupling constant.

-

C=O (Ester): A signal around 164 ppm, which will appear as a triplet due to two-bond coupling to the fluorine atoms (²JCF).

-

| NMR Data Summary (Predicted) | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) | ¹⁹F NMR (DMSO-d₆) |

| Assignment | δ (ppm), Multiplicity, J (Hz) | δ (ppm), Multiplicity, J (Hz) | δ (ppm), Multiplicity, J (Hz) |

| Ethyl -CH₃ | ~1.3 (t, J=7.1) | ~14 (s) | N/A |

| Ethyl -OCH₂- | ~4.3 (q, J=7.1) | ~63 (s) | N/A |

| -CH₂NH₃⁺ | ~3.6 (t, ²JHF=15-20) | ~48 (t, ²JCF=20-25) | N/A |

| -NH₃⁺ | ~9.0 (br s) | N/A | N/A |

| -CF₂- | N/A | ~116 (t, ¹JCF=240-260) | ~-105 (t, ²JHF=15-20) |

| C=O | N/A | ~164 (t, ²JCF=30-35) | N/A |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of DMSO-d₆.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

-

¹H Spectrum: Acquire a standard proton spectrum with 16-32 scans.

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of 1-2 hours may be necessary for a good signal-to-noise ratio.

-

¹⁹F Spectrum: Acquire a proton-coupled ¹⁹F spectrum to observe the H-F coupling. This is typically a fast experiment due to the high sensitivity of the ¹⁹F nucleus.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry provides the molecular weight of the compound and, crucially, offers evidence for the presence of specific elements through their isotopic patterns.

Causality of Ionization Technique: Electrospray Ionization (ESI) is the preferred method for this compound. As a pre-existing salt, it is readily ionized in solution, making ESI in positive ion mode highly effective for generating the protonated molecular ion [M+H]⁺.

Isotopic Pattern Analysis

The most revealing feature in the mass spectrum will be the confirmation of the chlorine atom from the hydrochloride salt.

-

Expected Data: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[9][10][11] Therefore, the mass spectrum should exhibit two peaks in the molecular ion region:

-

Significance: This 3:1 isotopic pattern is a definitive signature for the presence of a single chlorine atom in the ion.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula.

-

Expected Data: The measured mass of the free base cation (C₅H₁₀F₂NO₂⁺) should be within 5 ppm of its calculated theoretical mass (154.06741 Da).

-

Significance: This confirms the elemental composition and rules out other potential structures with the same nominal mass.

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Infuse the sample solution into an ESI-MS or ESI-TOF instrument.

-

Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Examine the spectrum for the molecular ion cluster, looking for the characteristic 3:1 ratio for the M+ and M+2 peaks. If using HRMS, compare the measured accurate mass to the theoretical mass.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Causality of Sample Form: The hydrochloride salt form dramatically impacts the spectrum compared to the free-base form. The primary amine (-NH₂) is protonated to an ammonium group (-NH₃⁺), and its characteristic vibrations are key identifiers.[12][13][14]

Key Vibrational Modes

-

-NH₃⁺ Stretching: A very broad and strong absorption between 2800-3200 cm⁻¹, characteristic of the ammonium salt. This often overlaps with C-H stretches.

-

C-H Stretching: Aliphatic C-H stretches will appear just below 3000 cm⁻¹.

-

C=O Stretching (Ester): A strong, sharp absorption around 1740-1760 cm⁻¹. This is one of the most easily identifiable peaks in the spectrum.

-

-NH₃⁺ Bending: A medium to strong absorption around 1500-1600 cm⁻¹, corresponding to the asymmetric and symmetric bending modes of the ammonium group.[12]

-

C-F Stretching: Strong absorptions in the fingerprint region, typically between 1000-1200 cm⁻¹, indicative of the C-F bonds.

-

C-O Stretching (Ester): Strong absorptions around 1100-1300 cm⁻¹.

| FTIR Data Summary (Predicted) | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ammonium Salt | N-H⁺ Stretch | 2800 - 3200 | Strong, Broad |

| Alkane | C-H Stretch | 2850 - 3000 | Medium |

| Ester | C=O Stretch | 1740 - 1760 | Strong, Sharp |

| Ammonium Salt | N-H⁺ Bend | 1500 - 1600 | Medium-Strong |

| Ester | C-O Stretch | 1100 - 1300 | Strong |

| Fluoroalkane | C-F Stretch | 1000 - 1200 | Strong |

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a neat solid sample. ATR is often preferred for its simplicity and speed.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty stage/KBr. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the key absorption bands and correlate them with the expected functional groups.

Figure 2: Convergence of evidence from multiple analytical techniques.

Conclusion: Synthesizing the Data for Unambiguous Confirmation

The structural elucidation of this compound is achieved not by a single piece of evidence, but by the seamless integration of data from NMR, MS, and FTIR.

-

FTIR confirms the presence of the key functional groups: an ester, an ammonium salt, and C-F bonds.

-

Mass Spectrometry provides the exact molecular weight and confirms the elemental composition (via HRMS) and the presence of a single chlorine atom (via the M+/M+2 isotopic pattern).

-

NMR spectroscopy provides the definitive connectivity map. ¹⁹F NMR confirms the gem-difluoro group, while ¹H and ¹³C NMR, through characteristic chemical shifts and, most importantly, H-F and C-F coupling patterns, piece the ethyl, propanoate, and amino fragments together in the correct sequence.

This multi-technique, causality-driven approach constitutes a self-validating system. Each piece of data corroborates the others, leading to a single, unambiguous structural assignment that meets the rigorous standards of pharmaceutical and chemical research.

References

-

Chirality. (2019). A simple quantitative chiral analysis of amino acid esters by fluorine-19 nuclear magnetic resonance using the modified James-Bull method. PubMed. [Link]

-

Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. [Link]

-

Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

National Institutes of Health. (n.d.). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC. [Link]

-

ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. [Link]

-

Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. [Link]

-

ResearchGate. (n.d.). FTIR spectra of the pure commercial L-cysteine hydrochloride monohydrate and nanopowder samples. [Link]

-

Fluorochem. (n.d.). Exploring Ethyl 3-Bromo-2,2-Difluoropropanoate: A Key Fluorochemical Compound. [Link]

-

Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

-

PubMed. (n.d.). Hydration of amino acids: FTIR spectra and molecular dynamics studies. [Link]

-

ResearchGate. (n.d.). Construction of gem‐difluoroalkyl molecules via the further.... [Link]

-

ResearchGate. (n.d.). Synthesis of gem‐difluoroalkenes via photoredox‐catalyzed defluoroaryloxymethylation of α‐trifluoromethyl alkenes. [Link]

-

Royal Society of Chemistry. (n.d.). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst. [Link]

-

National Institutes of Health. (2011). Fluorinated Amino-Derivatives of the Sesquiterpene Lactone, Parthenolide, as 19F NMR Probes in Deuterium-Free Environments. PMC. [Link]

-

ScienceDirect. (2022). Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. [Link]

-

Wiley Online Library. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using F NMR. [Link]

-

Reddit. (2024). FTIR Spectroscopy Identification question between Free Amino Acid forms and HCL forms. [Link]

-

ACS Publications. (n.d.). Gem-Difluoro compounds: a convenient preparation from ketones and aldehydes by halogen fluoride treatment of 1,3-dithiolanes. The Journal of Organic Chemistry. [Link]

-

PubChemLite. (n.d.). This compound (C5H9F2NO2). [Link]

-

ACS Publications. (n.d.). The Infrared Spectra of Some Amino Acids. Journal of the American Chemical Society. [Link]

-

PubMed. (2020). Applications of fluorine-containing amino acids for drug design. [Link]

-

Royal Society of Chemistry. (2014). Supporting Information. [Link]

-

SpectraBase. (n.d.). 4-aminoantipyrine, hydrochloride - Optional[FTIR] - Spectrum. [Link]

-

PubMed. (2008). 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids. [Link]

-

MDPI. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

Farmacia Journal. (n.d.). SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]

-

SpectraBase. (n.d.). Benzenepropanoic acid, 3-amino-, ethyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. (2025). Synthesis and characterization of 3-amino-1, 2-propanediol. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. cas 541547-37-9|| where to buy this compound [english.chemenu.com]

- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 5. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biophysics.org [biophysics.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of Ethyl 3-amino-2,2-difluoropropanoate Hydrochloride

<_ _>

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of α,α-Difluoro-β-Amino Esters

Ethyl 3-amino-2,2-difluoropropanoate hydrochloride is a crucial building block in medicinal chemistry and drug development. As a fluorinated analogue of β-alanine, its incorporation into larger molecules can significantly enhance their pharmacological properties. The presence of the gem-difluoro group can improve metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive overview of the synthetic strategies for preparing this valuable compound, focusing on the underlying chemical principles and practical experimental considerations.

α,α-Difluoro-β-amino acids and their derivatives are key components in the design of peptidomimetics, enzyme inhibitors, and other bioactive molecules.[1] Their synthesis has been a subject of considerable research, with various methods developed to achieve high yields and stereoselectivity.[2][3][4] This guide will focus on a prevalent and efficient method for the preparation of the title compound.

Core Synthetic Strategy: From β-Ketoester to β-Amino Ester

The most common and industrially scalable approach to this compound involves a two-step sequence starting from a suitable β-ketoester. This strategy is outlined below:

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of the Key Intermediate: Ethyl 2,2-difluoro-3-oxopropanoate

The synthesis commences with the preparation of the β-ketoester, ethyl 2,2-difluoro-3-oxopropanoate. A common method for this is the Claisen condensation of ethyl difluoroacetate with a suitable acylating agent.

Reaction Mechanism: The reaction proceeds via the formation of an enolate from ethyl difluoroacetate, which then acts as a nucleophile, attacking the carbonyl group of the acylating agent. Subsequent elimination of a leaving group yields the desired β-ketoester.

Part 2: Reductive Amination to Form the β-Amino Ester

The cornerstone of this synthesis is the reductive amination of the β-ketoester.[5] This transformation introduces the crucial amino group.

Process: The ketone group of ethyl 2,2-difluoro-3-oxopropanoate is first reacted with an ammonia source, such as ammonium acetate, to form an intermediate enamine or imine. This intermediate is then reduced in situ to the corresponding amine.

Catalytic Hydrogenation: A highly effective method for the reduction step is catalytic hydrogenation.[6][7] This involves the use of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, under a hydrogen atmosphere. This method is often preferred due to its high efficiency, clean reaction profile, and the formation of easily removable byproducts.

Figure 2: Reductive amination workflow.

Part 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free base, ethyl 3-amino-2,2-difluoropropanoate, into its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid. The salt form often exhibits improved stability and handling characteristics, which is advantageous for storage and further applications.

Detailed Experimental Protocol

The following is a representative experimental procedure for the synthesis of this compound.

Materials and Reagents:

| Reagent | CAS Number | Molecular Formula | Notes |

| Ethyl 2,2-difluoro-3-oxopropanoate | 97305-12-9 | C5H6F2O3 | Starting β-ketoester |

| Ammonium Acetate | 631-61-8 | C2H7NO2 | Ammonia source |

| Palladium on Carbon (10 wt. %) | 7440-05-3 | Pd/C | Hydrogenation catalyst |

| Ethanol, Anhydrous | 64-17-5 | C2H6O | Reaction solvent |

| Hydrogen Gas | 1333-74-0 | H2 | Reducing agent |

| Diethyl Ether | 60-29-7 | C4H10O | Solvent for workup and precipitation |

| Hydrochloric Acid (in Diethyl Ether) | 7647-01-0 | HCl | For salt formation |

Procedure:

-

Reaction Setup: To a high-pressure hydrogenation vessel, add ethyl 2,2-difluoro-3-oxopropanoate and ammonium acetate.

-

Solvent Addition: Add anhydrous ethanol to dissolve the reactants.

-

Catalyst Addition: Carefully add 10% Palladium on carbon to the reaction mixture.

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

-

Reaction: Stir the mixture vigorously at room temperature for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with ethanol.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-amino-2,2-difluoropropanoate as a free base.

-

Salt Formation: Dissolve the crude amine in diethyl ether and cool the solution in an ice bath.

-

Precipitation: Slowly add a solution of hydrochloric acid in diethyl ether to the cooled amine solution with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation and Drying: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Characterization Data (Representative):

| Property | Value |

| Molecular Formula | C5H10ClF2NO2 |

| Molecular Weight | 193.59 g/mol |

| Appearance | White to off-white solid |

| Purity (by NMR) | ≥95% |

Conclusion

The synthesis of this compound via the reductive amination of the corresponding β-ketoester is a robust and scalable method. The use of catalytic hydrogenation provides a clean and efficient means of reduction. This versatile building block serves as a valuable starting material for the synthesis of a wide range of fluorinated compounds with potential applications in drug discovery and development. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists working in this exciting field.

References

-

Davis, F. A., & Zhou, P. (1997). Asymmetric synthesis of alpha,alpha-difluoro-beta-amino acid derivatives from enantiomerically pure N-tert-butylsulfinimines. PubMed, 8(15), 2415-8. [Link]

-

Piancatelli, G., & D'Auria, M. (1998). Enantioselective Synthesis of α,α-Difluoro-β-amino Acid and 3,3-Difluoroazetidin-2-one via the Reformatsky-Type Reaction of Ethyl Bromodifluoroacetate with Chiral 1,3-Oxazolidines. The Journal of Organic Chemistry, 63(24), 8804-8809. [Link]

-

Okamoto, M., et al. (2020). Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction. RSC Advances, 10(28), 16489-16494. [Link]

-

Cainelli, G., et al. (2016). Strategies for asymmetric synthesis of β,β-difluoro-α-amino acid derivatives. ResearchGate. [Link]

-

Sato, K., et al. (2022). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. PubMed Central, 14(8), 1957. [Link]

-

PrepChem. (n.d.). Synthesis of ethyl 3-amino-3-(2-fluorophenyl)-2-propenoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Reductive amination of 3: synthesis of the 2,3-diaminopropanol intermediates. Retrieved from [Link]

-

SciELO. (2008). Synthesis, characterization and pharmacological evaluation of amide prodrugs of flurbiprofen. Brazilian Journal of Pharmaceutical Sciences, 44(1). [Link]

-

PrepChem. (n.d.). Synthesis of ethyl 2-fluoro-3-amino-3-phenyl-2-propenoate. Retrieved from [Link]

-

ChemBK. (n.d.). ethyl 3-amino-2,2-difluoropropanoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

-

PubChem. (n.d.). Ethyl 2,2-difluoropropanoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of Difluoroalkylated 2-Azaspiro[4.5]decanes Derivatives via Copper-Catalyzed Difluoroalkylation/ Dearomatization of N-Arylpropiolamides. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic hydrogenation of ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate and its Schiff base reaction modes. Retrieved from [Link]

-

Kiely, D. E., & Kramer, K. E. (2007). Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines. PubMed, 12(12), 2297-302. [Link]

-

AmericanBio. (n.d.). Ethyl-3-(2, 5-difluorophenyl)-3-oxo-propanoate, min 95%, 100 mg. Retrieved from [Link]

-

Głowacka, I. E., et al. (2018). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino-, and 2-Amino-3-hydroxypropylphosphonates. PubMed Central, 23(11), 3293. [Link]

-

PubChem. (n.d.). Ethyl 3,3-difluoropropanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 3-(2-pyridineamino)ethyl propionate.

Sources

- 1. Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric synthesis of alpha,alpha-difluoro-beta-amino acid derivatives from enantiomerically pure N-tert-butylsulfinimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Ethyl 3-amino-2,2-difluoropropanoate Hydrochloride (CAS 1263284-04-3) - A Versatile Fluorinated Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-2,2-difluoropropanoate hydrochloride, identified by CAS number 1263284-04-3, is a fluorinated amino acid ester that serves as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a gem-difluoro group adjacent to an ester and an amino group, makes it a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known properties and potential uses of this compound, with a focus on its role as a synthetic intermediate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1263284-04-3 | [1][2] |

| Chemical Name | This compound | [1][2] |

| Molecular Formula | C₅H₁₀ClF₂NO₂ | [1] |

| Molecular Weight | 189.59 g/mol | [1] |

| Purity | Min. 95% | [1] |

| Description | Versatile small molecule scaffold | [1] |

Synthesis and Reactivity

While specific, detailed synthesis protocols for this compound are not extensively documented in publicly available literature, the synthesis of similar fluorinated amino esters often involves multi-step processes starting from commercially available fluorinated precursors. The reactivity of this compound is dictated by its functional groups: the primary amine, the ethyl ester, and the difluoromethylene group. The amino group can undergo various reactions such as acylation, alkylation, and arylation, allowing for the introduction of diverse substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides. The presence of the gem-difluoro group can influence the acidity of the adjacent protons and the overall electronic properties of the molecule.

Potential Applications in Research and Development

This compound is primarily utilized for research and development purposes as a building block for the synthesis of novel compounds.[3] The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance various pharmacokinetic and pharmacodynamic properties.

The introduction of fluorine can lead to:

-

Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to a longer half-life of the drug.[3]

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets.

-

Improved Lipophilicity and Cell Permeability: The strategic placement of fluorine atoms can modulate the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.[3]

Given these properties, this compound can be a valuable starting material for the synthesis of a wide range of potential therapeutic agents, including enzyme inhibitors and receptor modulators. Its utility as a "versatile small molecule scaffold" suggests it can be a core component in the generation of compound libraries for high-throughput screening.[1]

Biological Activity and Mechanism of Action

Based on available information, there are no specific reports detailing the biological activity or mechanism of action of Ethyl 3--amino-2,2-difluoropropanoate hydrochloride itself. It is primarily regarded as a chemical intermediate for the synthesis of other molecules. The biological activity of its derivatives would be dependent on the specific modifications made to the parent scaffold.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not publicly available. Researchers using this compound would need to develop their own protocols based on the specific synthetic transformations they intend to perform. Standard organic chemistry techniques for reactions involving amines and esters would be applicable.

Conclusion

This compound (CAS 1263284-04-3) is a valuable fluorinated building block for medicinal chemistry and drug discovery. While the compound itself is not reported to have specific biological activity, its structural features make it an attractive starting material for the synthesis of novel compounds with potentially enhanced pharmacological properties. Further research and development utilizing this versatile scaffold may lead to the discovery of new therapeutic agents.

References

A comprehensive list of references is not available as the search results primarily consist of supplier listings and general information pages. The provided citations within the text refer to the search results that support the stated information.

Sources

An In-Depth Technical Guide to Ethyl 3-Amino-2,2-difluoropropanoate HCl for Researchers and Drug Development Professionals

Introduction: The Significance of Fluorinated Amino Esters in Drug Discovery

Ethyl 3-amino-2,2-difluoropropanoate hydrochloride (CAS No. 1263284-04-3 or 541547-37-9) is a fluorinated amino acid ester that has garnered significant interest in the field of drug development. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. Specifically, the presence of the gem-difluoro group in this compound can enhance metabolic stability, increase binding affinity to target proteins, and improve bioavailability. These attributes make it a valuable synthon for the synthesis of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. This technical guide offers an in-depth exploration of its core properties and the methodologies for its characterization, providing researchers with the essential knowledge to effectively utilize this compound in their research and development endeavors.

Core Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of Ethyl 3-Amino-2,2-difluoropropanoate HCl is fundamental for its effective handling, storage, and application in chemical synthesis.

Structural and General Properties

-

Chemical Name: this compound

The structure of this compound features a chiral center at the carbon bearing the amino group, an ethyl ester functional group, and a gem-difluoro substitution at the adjacent carbon. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Table 1: Summary of Key Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₀ClF₂NO₂ | [1][2][3] |

| Molecular Weight | 189.59 g/mol | [1][2][3] |

| Boiling Point (related compound) | 195 °C | [4] |

| Predicted XlogP | -0.2 | [5] |

Note: The boiling point is for a related compound and should be considered an estimate. Experimental determination for the hydrochloride salt is recommended.

Synthesis and Purification: A Methodological Approach

Illustrative Synthetic Workflow

Caption: A logical workflow for the synthesis of ethyl 3-amino-2,2-difluoropropanoate HCl.

Experimental Protocol: A General Guideline

-

Amination: The precursor, ethyl 2,2-difluoro-3-bromopropanoate, is dissolved in a suitable organic solvent such as tetrahydrofuran (THF). The solution is then treated with an excess of an ammonia source, for instance, a solution of ammonia in methanol, at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Extraction: Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude free base.

-

Purification of the Free Base: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Hydrochloride Salt Formation: The purified ethyl 3-amino-2,2-difluoropropanoate is dissolved in a dry solvent such as diethyl ether or ethyl acetate. A solution of hydrogen chloride in a suitable solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring until precipitation is complete.

-

Isolation and Drying: The resulting solid is collected by filtration, washed with the solvent used for precipitation, and dried under vacuum to afford the final product as a stable hydrochloride salt.

Characterization and Analytical Methodologies

Rigorous characterization is imperative to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), and multiplets for the methylene protons adjacent to the amino and difluoro-substituted carbons. The chemical shifts and coupling constants will be influenced by the presence of the electron-withdrawing fluorine atoms.

-

¹³C NMR: The carbon NMR will display distinct resonances for the carbonyl carbon, the difluoro-substituted carbon (as a triplet due to C-F coupling), and the carbons of the ethyl and aminomethylene groups.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds, and it should exhibit a single signal (or a multiplet depending on the coupling with adjacent protons) corresponding to the two equivalent fluorine atoms.

-

-

Mass Spectrometry (MS): Mass spectral analysis provides information about the molecular weight and fragmentation pattern of the molecule. For ethyl 3-amino-2,2-difluoropropanoate, the expected monoisotopic mass is approximately 153.06 Da.[5] Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can aid in structural confirmation.[5]

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. A reversed-phase column with a mobile phase consisting of a mixture of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA), is typically used. The purity is assessed by the peak area percentage of the main component.

Illustrative Analytical Workflow

Caption: A typical workflow for the analytical characterization of the target compound.

Stability and Reactivity Profile

The stability of ethyl 3-amino-2,2-difluoropropanoate HCl under various conditions is a critical parameter for its storage and handling.

-

Hydrolytic Stability: As an ester, the compound is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, to yield the corresponding carboxylic acid. The rate of hydrolysis can be assessed by monitoring the disappearance of the ester and the appearance of the acid over time using techniques like HPLC.

-

Thermal Stability: The hydrochloride salt form generally imparts greater thermal stability compared to the free base. Thermogravimetric analysis (TGA) can be employed to determine the decomposition temperature of the compound. For many amino acid hydrochlorides, decomposition occurs at elevated temperatures, often preceded by melting.[6][7]

-

Reactivity: The primary amino group is a key reactive site, participating in a wide range of chemical transformations such as acylation, alkylation, and condensation reactions. The ester group can be reduced or saponified. The presence of the difluoro group generally enhances the stability of the adjacent C-C bond.

Applications in Drug Development

The unique structural features of ethyl 3-amino-2,2-difluoropropanoate HCl make it a valuable building block in the synthesis of a variety of biologically active molecules. Its incorporation into drug candidates can lead to:

-

Enhanced Metabolic Stability: The C-F bond is stronger than the C-H bond, making the molecule less susceptible to oxidative metabolism.

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the amino group, influencing its ionization state at physiological pH and potentially affecting receptor binding.

-

Increased Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

Conclusion

This compound is a versatile and valuable building block for medicinal chemists and drug development professionals. Its unique combination of a primary amine, an ethyl ester, and a gem-difluoro group provides a scaffold for the synthesis of novel compounds with potentially enhanced therapeutic properties. A thorough understanding of its physical and chemical properties, coupled with robust methods for its synthesis and characterization, is essential for its successful application in the development of next-generation pharmaceuticals.

References

-

ChemBK. ethyl 3-amino-2,2-difluoropropanoate. Available at: [Link].

-

PrepChem. Synthesis of ethyl 3-amino-3-(2-fluorophenyl)-2-propenoate. Available at: [Link].

-

Alachem Co., Ltd. This compound | 1263284-04-3. Available at: [Link].

- Rodrigues, J. A. R., et al. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics, 11(1), 1-11. (2018).

- Weiss, I. M., et al. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv, 118290. (2017).

-

Royal Society of Chemistry. Supplementary Information. Available at: [Link].

-

PubChemLite. This compound (C5H9F2NO2). Available at: [Link].

Sources

- 1. Ethyl 3-amino-2,2-difluoro-3-phenylpropanoate hydrochloride [cymitquimica.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 1263284-04-3 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 4. chembk.com [chembk.com]

- 5. PubChemLite - this compound (C5H9F2NO2) [pubchemlite.lcsb.uni.lu]

- 6. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

A Technical Guide to Gem-Difluorinated Amino Acids: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Value of Gem-Difluorination in Amino Acid Chemistry

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for enhancing pharmacological properties. Among the various fluorination strategies, the introduction of a gem-difluoromethylene (CF₂) group into amino acids offers a unique and powerful tool for modulating molecular characteristics. This guide provides an in-depth exploration of gem-difluorinated amino acids, from their synthesis and unique physicochemical properties to their transformative applications in peptide science and drug discovery. The CF₂ group, being a bioisostere of a methylene group, ether oxygen, or even a carbonyl group, imparts profound effects on the local electronic environment, conformational preferences, and metabolic stability of the parent molecule, making these modified amino acids highly sought-after building blocks for researchers, scientists, and drug development professionals.[1][2]

This technical guide will delve into the causality behind experimental choices in the synthesis of these valuable compounds, provide self-validating protocols, and ground all claims in authoritative scientific literature.

Part 1: The Synthetic Toolkit for Gem-Difluorinated Amino Acids

The synthesis of gem-difluorinated amino acids can be broadly categorized into two main approaches: the direct fluorination of amino acid precursors and the use of difluorinated building blocks. The choice of method is often dictated by the desired substitution pattern, stereochemical outcome, and the scalability of the reaction.

Direct Fluorination Strategies

Direct fluorination methods involve the introduction of two fluorine atoms onto a single carbon of an amino acid scaffold or its precursor. These methods can be further classified into electrophilic and nucleophilic approaches.

1.1.1 Electrophilic Fluorination: This strategy typically employs reagents that deliver an electrophilic fluorine species ("F+") to an electron-rich center, such as an enolate or a silyl enol ether. Reagents like N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used.[3][4][5] The reaction is often carried out on a protected amino acid derivative, such as a glycine Schiff base, to direct the fluorination to the α-carbon.

Experimental Protocol: Electrophilic Difluorination of a Glycine Schiff Base

-

Substrate Preparation: Prepare the N-benzophenone imine of glycine ethyl ester by reacting glycine ethyl ester hydrochloride with benzophenone imine in the presence of a mild base.

-

Enolate Formation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the glycine Schiff base in an anhydrous aprotic solvent like tetrahydrofuran (THF). Cool the solution to -78 °C.

-

Deprotonation: Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to the solution to generate the corresponding enolate.

-

Fluorination: In a separate flask, dissolve two equivalents of an electrophilic fluorinating agent (e.g., NFSI) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.

-

Quenching and Work-up: After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent like ethyl acetate.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the α,α-difluoroglycine derivative.

Causality: The use of a bulky protecting group like the benzophenone imine sterically hinders side reactions and directs the deprotonation to the desired α-carbon. The low temperature (-78 °C) is crucial for maintaining the stability of the enolate and preventing side reactions.

1.1.2 Nucleophilic Fluorination: This approach involves the replacement of two leaving groups on a single carbon with fluoride ions. A common precursor for this method is a ketone, which can be converted to a gem-difluoro compound using reagents like diethylaminosulfur trifluoride (DAST) or Deoxofluor®.[6][7]

Experimental Protocol: Nucleophilic Difluorination of a β-Keto Ester Amino Acid Precursor

-

Substrate Preparation: Synthesize a β-keto ester derivative of the desired amino acid.

-

Fluorination Reaction: In a fume hood, dissolve the β-keto ester in an anhydrous chlorinated solvent (e.g., dichloromethane) in a fluorinated ethylene propylene (FEP) tube.

-

Reagent Addition: Carefully add an excess of DAST or Deoxofluor® to the solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC or ¹⁹F NMR. The reaction may require gentle heating.

-

Quenching and Work-up: Slowly and carefully quench the reaction by pouring it into a cooled, saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane.

-

Purification: The crude product is purified by flash chromatography to afford the gem-difluorinated amino acid derivative.

Causality: DAST and its analogs are effective for deoxofluorination but are moisture-sensitive and can release toxic byproducts. Therefore, anhydrous conditions and proper safety precautions are paramount. The use of FEP labware is recommended as these reagents can etch glass.

Asymmetric Synthesis of Gem-Difluorinated Amino Acids

Achieving stereocontrol in the synthesis of α-substituted gem-difluorinated amino acids is a significant challenge. Several strategies have been developed to address this, including the use of chiral auxiliaries and asymmetric catalysis.[8][9][10][11][12]

One elegant approach involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand.[9][11][12] This complex can then be alkylated or, in this context, serve as a template for subsequent modifications. A notable method is the copper-catalyzed asymmetric difluorobenzylation of aldimine esters.[8]

Workflow for Asymmetric Synthesis

Caption: Influence of gem-difluorination on peptide conformation.

This conformational control is a powerful tool for designing peptides and peptidomimetics with enhanced biological activity and stability. [13][14][15][16] Table 1: Impact of Gem-Difluorination on Physicochemical Properties

| Property | General Effect of Gem-Difluorination | Rationale | Reference(s) |

| pKa (Carboxylic Acid) | Decrease (more acidic) | Inductive electron withdrawal by fluorine atoms | ,[17],[18] [19] |

| pKa (Amine) | Decrease (less basic) | Inductive electron withdrawal by fluorine atoms | ,[17] [20] |

| Lipophilicity (LogP) | Variable (can increase or decrease) | Complex interplay of inductive effects and conformational changes | ,[17],[21] [18] |

| Conformation | Increased rigidity, preference for gauche | Stereoelectronic effects (Gauche effect) | ,[13],[14] [15] |

| Metabolic Stability | Generally increased | C-F bond is stronger than C-H bond, blocking sites of metabolism | ,[2] [20] |

Part 3: Applications in Drug Discovery and Chemical Biology

The unique properties of gem-difluorinated amino acids make them valuable tools in a wide range of applications.

Enzyme Inhibitors

The CF₂ group can act as a non-hydrolyzable mimic of a carbonyl or hydroxyl group, making gem-difluorinated amino acids excellent candidates for the design of enzyme inhibitors. [22][23][24][25]For example, a difluoromethyl group can mimic the tetrahedral intermediate of amide bond hydrolysis, leading to potent inhibitors of proteases.

Peptide Mimetics and Conformational Control

By introducing conformational constraints, gem-difluorinated amino acids can be used to create peptides with enhanced secondary structure stability and improved resistance to proteolytic degradation. [26]This is particularly useful in the design of peptide-based therapeutics. The ability to influence the cis-trans isomerization of amide bonds is another important application. [13][14][15]

PET Imaging

The incorporation of fluorine-18 (¹⁸F), a positron-emitting isotope, into amino acids allows for their use as tracers in Positron Emission Tomography (PET) imaging. [27][28][29][30][31]¹⁸F-labeled gem-difluorinated amino acids are of particular interest for imaging tumors, as many cancer cells exhibit increased amino acid metabolism. [28][29][30]The synthesis of these tracers requires specialized radiolabeling techniques. [4] Workflow for ¹⁸F-Labeled Amino Acid Synthesis for PET

Caption: General workflow for preparing ¹⁸F-labeled amino acid PET tracers.

Conclusion

Gem-difluorinated amino acids represent a powerful class of building blocks for the modern medicinal chemist. Their synthesis, while often challenging, provides access to molecules with finely tuned physicochemical and conformational properties. The ability to modulate pKa, lipophilicity, and local conformation, coupled with enhanced metabolic stability, makes these compounds invaluable in the design of novel therapeutics, from enzyme inhibitors to peptide mimetics and advanced imaging agents. As synthetic methodologies continue to evolve, the applications of gem-difluorinated amino acids in drug discovery and chemical biology are poised to expand even further.

References

-

Zhang, X., et al. (2020). Asymmetric synthesis of difluorinated α-quaternary amino acids (DFAAs) via Cu-catalyzed difluorobenzylation of aldimine esters. Communications Chemistry, 3(1), 1-8. [Link]

-

Liashuk, O. S., et al. (2022). Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. European Journal of Organic Chemistry, 2022(19), e202200332. [Link]

-

O'Hagan, D. (2012). Synthesis, Structure, and Biological Applications of α-fluorinated β-amino Acids and Derivatives. Helvetica Chimica Acta, 95(10), 1731-1753. [Link]

-

Chaume, G., et al. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 25(21), 5038. [Link]

-

Cogswell, T., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(47), 19770-19776. [Link]

-

Brittain, W. D. G., & Cobb, A. J. A. (2020). Synthesis of complex unnatural fluorine-containing amino acids. Journal of Fluorine Chemistry, 239, 109630. [Link]

-

Liashuk, O. S., et al. (2022). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

-

Scott, P. J. H. (2018). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. ACS Chemical Neuroscience, 9(7), 1598-1600. [Link]

-

Grygorenko, O. O., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

-

Liashuk, O. S., et al. (2022). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

-

Moschner, J., et al. (2019). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 15, 2348-2355. [Link]

-

Li, H., et al. (2013). Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 56(10), 3974-3985. [Link]

-

Grygorenko, O. O., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

-

Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

-

Wang, F., et al. (2017). Radical C–H Fluorination Using Unprotected Amino Acids as Radical Precursors. Organic Letters, 19(17), 4734-4737. [Link]

-

Shaabani, A., et al. (2017). Synthesis of gem-di-fluorinated pseudo-peptides via Ugi reaction. ResearchGate. [Link]

-

Cogswell, T., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. DiVA. [Link]

-

Wang, C., et al. (2023). Site-selective S-gem-difluoroallylation of unprotected peptides with 3,3-difluoroallyl sulfonium salts. Chemical Science, 14(18), 4875-4881. [Link]

-

Cogswell, T., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(47), 19770-19776. [Link]

-

Zhang, X.-G., & Gu, Y.-J. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(3), 445-458. [Link]

-

Jiang, X., et al. (2018). Metal-free synthesis of gem-difluorinated heterocycles from enaminones and difluorocarbene precursors. Chemical Communications, 54(76), 10692-10695. [Link]

-

Jiang, X., et al. (2018). Metal-Free Synthesis of gem-Difluorinated Heterocycles from Enaminones and Difluorocarbene Precursors. ResearchGate. [Link]

-

Brooks, A. F., & Scott, P. J. H. (2013). Fluorine-18 labeled amino acids for oncologic imaging with positron emission tomography. Current Topics in Medicinal Chemistry, 13(8), 871-891. [Link]

-

Hu, J., et al. (2011). Synthesis of gem-Difluorinated N-Boc Amines from N-Boc Imines via Difluorinated Phosphonium Salts. ResearchGate. [Link]

-

Smith, A. M. R. (2017). Palladium-Catalyzed Fluorination of Amino Acid Derivatives. Bryn Mawr College. [Link]

-

Wang, Y., et al. (2017). Strategies for asymmetric synthesis of β,β-difluoro-α-amino acid derivatives. ResearchGate. [Link]

-

Cogswell, T., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. ResearchGate. [Link]

-

Qi, Y., et al. (2017). Fluorine-18 labeled amino acids for tumor PET/CT imaging. Oncotarget, 8(36), 60581-60588. [Link]

-

Wikipedia. Electrophilic fluorination. [Link]

-

Qi, Y., et al. (2017). Fluorine-18 labeled amino acids for tumor PET/CT imaging. Oncotarget, 8(36), 60581-60588. [Link]

-

Qi, Y., et al. (2017). Fluorine-18 labeled amino acids for tumor PET/CT imaging. ResearchGate. [Link]

-

Wang, L., et al. (2019). Carbon-11 and Fluorine-18 Labeled Amino Acid Tracers for Positron Emission Tomography Imaging of Tumors. Frontiers in Chemistry, 7, 513. [Link]

-

Silverman, R. B. (2009). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. The Journal of Organic Chemistry, 74(15), 5157-5166. [Link]

-

Belokon, Y. N., & Maleev, V. I. (2019). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 24(17), 3108. [Link]

-

Belokon, Y. N., et al. (1998). Asymmetric synthesis of unusual α-amino acids. Mendeleev Communications, 8(3), 119-120. [Link]

- Pessi, A., et al. (1990). New gem-diamino derivatives and their use in the synthesis of retro-inverso peptides.

-

Kries, H., et al. (2023). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. Chemical Science, 14(20), 5483-5488. [Link]

-

Silverman, R. B. (2009). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. ResearchGate. [Link]

-

Johnson, M. (2023). Enzyme Inhibition in Metabolic Disorders and its Applications. Journal of Metabolic Syndrome. [Link]

-

Li, X., et al. (2023). Unnatural helical peptidic foldamers as protein segment mimics. Acta Pharmaceutica Sinica B, 13(7), 2821-2840. [Link]

-

Smith, J. (2024). Harnessing Enzyme Inhibition: Mechanisms, Applications and Therapeutic Implications. Journal of Pharmaceutical Sciences and Research. [Link]

Sources

- 1. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 2. enamine.net [enamine.net]

- 3. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 6. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ccspublishing.org.cn [ccspublishing.org.cn]

- 9. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Asymmetric synthesis of unusual α-amino acids - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]

- 13. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. diva-portal.org [diva-portal.org]

- 15. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemrxiv.org [chemrxiv.org]

- 22. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. longdom.org [longdom.org]

- 25. omicsonline.org [omicsonline.org]

- 26. Unnatural helical peptidic foldamers as protein segment mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Fluorine-18 labeled amino acids for oncologic imaging with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Fluorine-18 labeled amino acids for tumor PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Fluorine-18 labeled amino acids for tumor PET/CT imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Frontiers | Carbon-11 and Fluorine-18 Labeled Amino Acid Tracers for Positron Emission Tomography Imaging of Tumors [frontiersin.org]

An In-depth Technical Guide to the Mechanism of Action of Fluorinated Amino Acid Analogs

Foreword: The Strategic Advantage of Fluorine in Biological Chemistry